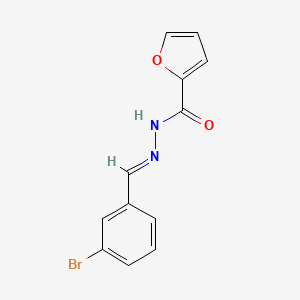

N'-(3-Bromobenzylidene)-2-furohydrazide

Description

Significance of Hydrazone Derivatives in Chemical Biology and Medicinal Chemistry

Hydrazones (R¹R²C=NNH₂) are a class of organic compounds that feature a nitrogen-nitrogen single bond and a carbon-nitrogen double bond. researchgate.net This azomethine group (–NH–N=CH–) is a key pharmacophore, making hydrazone derivatives a subject of intense study in medicinal chemistry. mdpi.com These compounds are recognized for their broad and diverse spectrum of biological activities. mdpi.com

Researchers have successfully synthesized and evaluated numerous hydrazone derivatives, revealing significant pharmacological potential, including:

Antimicrobial Activity: Many hydrazones exhibit potent antibacterial and antifungal properties, even against drug-resistant strains. nih.govnih.gov

Anticancer and Antitumor Activity: Certain hydrazone derivatives have shown promising results as anticancer agents. researchgate.netjst.go.jp

Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in compounds with notable anti-inflammatory and pain-relieving effects.

Anticonvulsant Activity: This class of compounds has been investigated for its potential in managing seizures.

Other Activities: The pharmacological profile of hydrazones also extends to antiplatelet, antiviral, antitubercular, and antidepressant activities. mdpi.com

The versatility in synthesis and the ability to introduce various functional groups allow for the fine-tuning of their biological effects, making them valuable templates for new drug discovery. mdpi.com Furthermore, the hydrazone linkage has been employed in bioconjugation strategies, for example, to link drugs to antibodies for targeted delivery, as the bond is stable at physiological pH but can be cleaved in the acidic environment of cancer cells.

Role of Furan (B31954) Moieties in Bioactive Compounds

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial structural motif found in a multitude of natural products and synthetic pharmaceuticals. jst.go.jpnih.gov Its presence in a molecule can significantly influence its biological and pharmacological properties. Furan-containing compounds are associated with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. jst.go.jpjst.go.jp

The furan nucleus is considered a pharmacologically active entity, and its derivatives have gained substantial attention in medicinal chemistry. nih.gov For instance, furan-based compounds have been developed as agents for treating cardiac arrhythmias and have shown potential as antitubulin agents. jst.go.jp The incorporation of a furan moiety into a larger molecular structure, such as a hydrazone, can modulate the compound's lipophilicity and ability to interact with biological targets. jst.go.jp

Overview of Schiff Base Chemistry and its Relevance to Hydrazone Synthesis

Hydrazones are a specific class of compounds within the broader family of Schiff bases. Schiff bases are characterized by a carbon-nitrogen double bond (imine), where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. Hydrazones are distinguished by having the nitrogen of the C=N bond attached to an -NH₂ group. researchgate.net

The synthesis of hydrazones is typically a straightforward and efficient process, most commonly achieved through the condensation reaction of a hydrazine (B178648) or a hydrazide derivative with an aldehyde or a ketone. researchgate.net The reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. This reliable formation chemistry makes hydrazones readily accessible for chemical and biological screening.

Historical Context and Prior Research on Substituted Benzylidene Hydrazides

Substituted benzylidene hydrazides, the family to which N'-(3-Bromobenzylidene)-2-furohydrazide belongs, have long been a focus of synthetic and medicinal chemistry research. nih.govresearchgate.net Early investigations into hydrazide derivatives were spurred by the discovery of the antitubercular activity of isoniazid, a simple hydrazide. This led to extensive research into more complex hydrazones.

Studies on various benzylidene hydrazides have demonstrated that the nature and position of the substituent on the benzene (B151609) ring play a critical role in determining the compound's biological activity. nih.govsigmaaldrich.com For example, research has shown that the presence of electron-withdrawing groups, such as chloro and nitro substituents, can enhance the antimicrobial activity of benzylidene hydrazides. nih.govnih.govsigmaaldrich.com The investigation of halogenated derivatives, including those with bromine, is a logical extension of this research, aiming to explore how factors like electronegativity and steric bulk influence the interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies have been crucial in this field, providing insights that guide the design of new derivatives with improved potency and selectivity. nih.govnih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |

InChI |

InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |

InChI Key |

NIANEQCIOLRIRH-RIYZIHGNSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for N 3 Bromobenzylidene 2 Furohydrazide

Optimized Condensation Reactions for Hydrazone Formation

The foundational method for synthesizing N'-(3-Bromobenzylidene)-2-furohydrazide is the condensation reaction between 2-furohydrazide and 3-bromobenzaldehyde. This reaction forms the characteristic C=N imine bond of the hydrazone. The most straightforward route involves the coupling of the carbonyl group in the aldehyde with the primary amine group of the hydrazide. researchgate.netderpharmachemica.com

The efficiency and outcome of hydrazone synthesis are significantly influenced by the choice of solvent and catalyst. Traditional methods often employ protic solvents like ethanol (B145695), which facilitate the dissolution of reactants and the removal of water formed during the reaction. derpharmachemica.comusu.ac.id Other solvents, such as dioxane, have also been utilized, often in conjunction with an acid catalyst. nih.gov

Catalysis plays a crucial role in accelerating the condensation reaction. Common approaches include:

Acid Catalysis : A few drops of a strong acid like sulfuric acid or a weak acid such as glacial acetic acid are frequently added to the reaction mixture. derpharmachemica.comnih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide.

Heterogeneous Catalysis : Modern synthetic methods are exploring the use of solid catalysts to simplify product purification and minimize waste. Magnesium oxide (MgO) nanoparticles, for instance, have been used as an efficient, green, and heterogeneous catalyst for hydrazone synthesis under solvent-free conditions. researchgate.net

Catalyst-Free Approaches : Innovations in synthetic methodology have led to protocols that circumvent the need for traditional catalysts. Synthesis under high hydrostatic pressure (HHP) can produce diaryl-hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.govnih.gov

Interactive Table:

Table 1: Comparison of Catalytic and Solvent Systems for Hydrazone Synthesis| Approach | Catalyst | Solvent | Typical Conditions | Advantages | Source(s) |

|---|---|---|---|---|---|

| Traditional Acid Catalysis | Sulfuric Acid, Acetic Acid | Ethanol, Dioxane | Reflux | Well-established, effective | derpharmachemica.com, nih.gov |

| Heterogeneous Nanocatalysis | MgO Nanoparticles | Solvent-free | Ultrasonic irradiation | Green, reusable catalyst, clean reaction | researchgate.net |

| High-Pressure Synthesis | None | Solvent-free | High Hydrostatic Pressure (HHP) | Environmentally benign, high yield, no catalyst needed | nih.gov, nih.gov |

Optimizing reaction parameters such as temperature, time, and reactant stoichiometry is critical for maximizing the yield and purity of this compound. Typically, the condensation is carried out at elevated temperatures, often by refluxing the reaction mixture for several hours. derpharmachemica.comnih.gov

Studies on similar reactions show that reaction time is a key variable. For instance, a reaction involving a furanone and phenylhydrazine (B124118) hydrochloride showed that an 8-hour reflux period was optimal, with shorter durations leading to a decreased yield. researchgate.net In another case, the synthesis of a furan-based phenylhydrazone was achieved with a 1-hour reflux in ethanol, yielding 67.02% of the product. usu.ac.id The optimization process involves systematically varying these conditions to find the ideal balance that leads to the highest possible yield.

Interactive Table:

Table 2: Illustrative Optimization of Reaction Conditions for Hydrazone Formation| Entry | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| 1 | Acetic Acid | Acetic Acid | 24 | Reflux | 37 | researchgate.net |

| 2 | Phenylhydrazine HCl | Acetic Acid | 24 | Reflux | 55 | researchgate.net |

| 3 | Phenylhydrazine HCl | Ethanol | 24 | Reflux | 70 | researchgate.net |

| 4 | Phenylhydrazine HCl | Ethanol | 8 | Reflux | 70 | researchgate.net |

| 5 | Phenylhydrazine HCl | Ethanol | 4 | Reflux | 61 | researchgate.net |

This table is based on a model reaction and illustrates the principles of optimizing conditions as described in the cited literature.

Precursor Synthesis and Functionalization

2-Furohydrazide is typically synthesized from an ester of 2-furoic acid, such as ethyl 2-furoate or methyl 2-furoate. The standard procedure involves the hydrazinolysis of the ester, where it is reacted with hydrazine (B178648) hydrate. researchgate.net This nucleophilic acyl substitution reaction is commonly performed in a solvent like absolute ethanol and may be heated under reflux for several hours to ensure completion. nih.gov The resulting hydrazide often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

3-Bromobenzaldehyde is a key starting material that can be prepared through the electrophilic aromatic substitution of benzaldehyde (B42025). One common method involves the direct bromination of benzaldehyde. guidechem.com The reaction is typically carried out by treating benzaldehyde with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like 1,2-dichloroethane. wikipedia.orgprepchem.com To achieve the desired meta-substitution, the reaction conditions, including temperature and the rate of bromine addition, must be carefully controlled. wikipedia.orgprepchem.com An alternative patented process uses bromine chloride with aluminum chloride in a polar lower chloroalkane solvent under anhydrous and oxygen-free conditions to achieve excellent yield and conversion. google.comjustia.com

Interactive Table:

Table 3: Synthesis of 3-Bromobenzaldehyde| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions | Source(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Bromine | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | Dropwise addition of bromine at 40°C | wikipedia.org, prepchem.com |

| Benzaldehyde | Bromine Chloride | Aluminum Chloride (AlCl₃) | Polar lower chloroalkane | Anhydrous, oxygen-free, temp < 100°C | google.com, justia.com |

Green Chemistry Approaches in Hydrazide Synthesis

In line with the twelve principles of green chemistry, modern synthetic organic chemistry emphasizes the development of environmentally benign procedures that are safer, reduce waste, and improve energy efficiency. mdpi.com These principles are increasingly being applied to the synthesis of hydrazides and hydrazones.

Key green strategies include:

Solvent-Free Synthesis : To minimize the use of hazardous organic solvents, methods such as mechanical grinding and reactions under solvent-free conditions are employed. mdpi.comrsc.org One study developed a one-pot, solvent-free method for preparing hydrazides directly from acids using microwave irradiation, which was found to be superior to conventional heating in terms of environmental factor and atom economy. researchgate.net

Alternative Energy Sources : Microwave irradiation and ultrasonic waves provide efficient energy transfer, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net

Use of Greener Solvents : When solvents are necessary, the focus shifts to using environmentally preferred options. researchgate.netiris-biotech.de

Solid-Phase Synthesis : For more complex structures like peptide hydrazides, solid-phase synthesis on resins can simplify purification, reduce solvent consumption, and allow for the recycling of reagents. researchgate.netiris-biotech.de

Interactive Table:

Table 4: Comparison of Conventional vs. Green Synthesis of Hydrazides| Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement | Source(s) |

|---|---|---|---|---|

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less | researchgate.net |

| Energy Consumption (kWh) | 6-9 | 0.015-0.050 | 180-400 times less | researchgate.net |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase | researchgate.net |

Data based on the synthesis of benzoic hydrazide as a representative case from the cited literature.

Purification and Isolation Techniques for the Target Compound

The purification and isolation of this compound, a Schiff base, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. The methodologies employed are standard for crystalline organic compounds, primarily relying on the principles of differential solubility and chromatography.

Following the synthesis, which typically involves the condensation reaction of 2-furohydrazide and 3-bromobenzaldehyde, the crude product often precipitates out of the reaction solution upon cooling. This initial solid can be collected by simple filtration. However, to achieve the high purity required for analytical characterization and further applications, more refined purification techniques are necessary.

Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The principle of this technique is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For Schiff bases and N-acylhydrazone derivatives, which are structurally similar to the target compound, ethanol is a frequently used solvent for recrystallization. impactfactor.orginternationaljournalcorner.comrsisinternational.org The crude solid is dissolved in a minimum amount of hot ethanol to form a saturated solution. Upon gradual cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities. In some cases, a mixture of solvents, such as chloroform (B151607) and hexane, can be employed for recrystallization. impactfactor.org

Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of very similar compounds, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

For N-acylhydrazone derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. mdpi.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure compound. The solvent is then removed from the pure fractions by evaporation under reduced pressure to yield the purified this compound.

Filtration and Washing

After the initial synthesis, a primary purification step involves filtering the crude product and washing it with appropriate solvents. Solvents like water and methanol (B129727) are often used to wash the crude solid to remove any water-soluble or methanol-soluble impurities. This initial washing step can significantly improve the purity of the compound before proceeding to more rigorous purification methods like recrystallization or column chromatography.

The selection of the most appropriate purification technique or combination of techniques depends on the nature and quantity of the impurities present in the crude product. The purity of the final compound is typically assessed by analytical techniques such as melting point determination, and spectroscopic methods like NMR and FT-IR.

| Purification Technique | Common Solvents/Eluents | Principle of Separation | Applicability for this compound |

| Recrystallization | Ethanol, Methanol, Chloroform/Hexane | Differential solubility at varying temperatures | Highly effective for crystalline solids to remove soluble and insoluble impurities. |

| Column Chromatography | n-Hexane/Ethyl Acetate | Differential adsorption on a stationary phase and solubility in a mobile phase | Useful for separating complex mixtures and achieving very high purity. |

| Filtration and Washing | Water, Methanol | Removal of soluble impurities from an insoluble solid | A crucial initial step to remove bulk impurities before further purification. |

Comprehensive Spectroscopic and Structural Elucidation of N 3 Bromobenzylidene 2 Furohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the molecular framework of N'-(3-Bromobenzylidene)-2-furohydrazide. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals is possible, confirming the covalent bonding arrangement and stereochemistry.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals are dispersed over a wide chemical shift range, reflecting the varied electronic environments of the furan (B31954), benzene (B151609), and hydrazone moieties.

The most downfield signal is attributed to the amide proton (N-H), which typically appears as a sharp singlet at a chemical shift above 11.0 ppm. This significant downfield shift is due to the deshielding effects of the adjacent carbonyl group and its participation in hydrogen bonding. The azomethine proton (-CH=N-) is also highly characteristic, resonating as a singlet in the 8.2-8.5 ppm region.

The protons of the 3-bromophenyl ring exhibit a complex splitting pattern. The proton at the C2' position, situated between the bromine atom and the imine group, is expected to appear as a singlet or a narrow triplet around 8.0 ppm. The remaining aromatic protons (H4', H5', H6') produce a set of multiplets between 7.3 and 7.8 ppm.

The three protons of the 2-furoyl ring display a characteristic coupling pattern. The H5 proton typically resonates as a doublet of doublets around 7.8 ppm, coupled to both H4 and H3. The H3 proton is found further upfield, near 7.3 ppm, while the H4 proton appears around 6.6 ppm, often as a triplet or a doublet of doublets due to coupling with H3 and H5.

Table 1: ¹H NMR Chemical Shift Assignments for this compound Predicted data based on analysis of similar structures. The exact chemical shifts and coupling constants (J) can vary based on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | ~11.8 | s (singlet) | 1H |

| -CH=N (Azomethine) | ~8.3 | s (singlet) | 1H |

| Ar-H (C2'-H) | ~8.0 | t (triplet) | 1H |

| Furan-H (H5) | ~7.8 | dd (doublet of doublets) | 1H |

| Ar-H (C4'-H, C6'-H) | ~7.7 | m (multiplet) | 2H |

| Ar-H (C5'-H) | ~7.4 | t (triplet) | 1H |

| Furan-H (H3) | ~7.3 | dd (doublet of doublets) | 1H |

| Furan-H (H4) | ~6.6 | dd (doublet of doublets) | 1H |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environments of all carbon atoms in the structure. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically around 157-159 ppm. researchgate.net The imine or azomethine carbon (C=N) resonates at approximately 145-148 ppm.

The carbon atoms of the furan and bromophenyl rings appear in the aromatic region (110-150 ppm). For the furan ring, the carbon atom C2, attached to the carbonyl group, and C5 are the most downfield. The carbon atom C3' of the phenyl ring, which is directly bonded to the electronegative bromine atom, is observed around 122 ppm. The remaining aromatic carbons are distributed throughout the 125-135 ppm range, with the quaternary carbon (C1') appearing near 135 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analysis of similar structures. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~158.0 |

| C5 (Furan) | ~147.5 |

| C=N (Azomethine) | ~146.2 |

| C2 (Furan) | ~145.8 |

| C1' (Aromatic) | ~135.3 |

| C6' (Aromatic) | ~132.0 |

| C4' (Aromatic) | ~131.5 |

| C2' (Aromatic) | ~128.5 |

| C5' (Aromatic) | ~126.0 |

| C3' (Aromatic, C-Br) | ~122.5 |

| C3 (Furan) | ~118.0 |

| C4 (Furan) | ~112.8 |

While 1D NMR spectra propose the environments of individual nuclei, 2D NMR experiments are crucial for confirming the atomic connectivity and assembling the molecular puzzle. researchgate.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the furan ring (H3 with H4, and H4 with H5) and on the bromophenyl ring (H4' with H5', and H5' with H6'). This confirms the arrangement of protons within these ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). epfl.ch This allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the furan proton signal at ~6.6 ppm would show a cross-peak to the furan carbon signal at ~112.8 ppm, definitively assigning these as H4 and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JHC and ³JHC). epfl.chyoutube.com It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the amide proton (N-H) to the amide carbonyl carbon (C=O) and the C2 carbon of the furan ring, confirming the furohydrazide moiety.

Correlations from the azomethine proton (-CH=N) to the C1', C2', and C6' carbons of the phenyl ring, linking the benzylidene fragment to the hydrazone nitrogen.

A correlation from the furan H3 proton to the C=O carbon, further solidifying the structure.

Together, these 2D NMR techniques provide irrefutable proof of the structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl and imine groups. A strong, sharp absorption band for the amide carbonyl (C=O) stretching vibration is expected in the region of 1630-1660 cm⁻¹. researchgate.net The stretching vibration of the azomethine or imine group (C=N) typically appears as a distinct band of medium to strong intensity in the 1600-1625 cm⁻¹ range. researchgate.net The presence of both bands is a clear indication of the hydrazone structure.

The stretching vibration of the amide N-H bond gives rise to a sharp absorption band, typically observed between 3150 and 3250 cm⁻¹. This band's position can be influenced by the degree of hydrogen bonding in the solid state. The aromatic C-H stretching vibrations from both the furan and benzene rings are expected to appear as a series of weaker, sharp bands just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3150 - 3250 |

| Aromatic C-H Stretch | Aryl & Furan | 3030 - 3100 |

| C=O Stretch | Amide I | 1630 - 1660 |

| C=N Stretch | Azomethine (Imine) | 1600 - 1625 |

| C=C Stretch | Aromatic | 1450 - 1580 |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-bromobenzaldehyde |

| 2-furoic acid |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be established.

A recent study on novel (E)-3-(furan-2-yl) acrylohydrazide derivatives provides insight into the expected mass spectrometric behavior of the title compound. peerj.com The molecular formula of this compound is C12H9BrN2O2, leading to a calculated molecular weight that can be precisely verified by high-resolution mass spectrometry.

The fragmentation of aroylhydrazones under electron impact typically involves cleavage at the amide and hydrazone linkages. For instance, studies on fused phthalazine-1,4-dione derivatives, which share some structural motifs with the title compound, have shown characteristic fragmentation pathways. raco.cat One common fragmentation route involves the cleavage of the molecule to produce a stable phthalamide (B166641) radical cation. raco.cat Another pathway can involve the loss of specific side groups, such as a CSNH2 group in related thiosemicarbazide-containing structures. raco.cat For this compound, key fragmentation would likely involve the scission of the N-N bond, the C-N bond of the hydrazone, and the bond between the carbonyl carbon and the furan ring, leading to characteristic fragment ions corresponding to the 3-bromobenzylidene and 2-furoyl moieties.

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Postulated Structure | m/z (for ⁷⁹Br/⁸¹Br) |

| [M]⁺ | C₁₂H₉BrN₂O₂ | 292/294 |

| [M - C₅H₃O₂]⁺ | C₇H₆BrN₂ | 199/201 |

| [C₇H₆Br]⁺ | Bromotropylium ion | 169/171 |

| [C₅H₃O₂]⁺ | Furoyl cation | 95 |

Note: This table is predictive and based on common fragmentation patterns of related aroylhydrazones.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined, distinguishing it from other potential compounds with the same nominal mass. For example, in the characterization of novel (E)-3-(furan-2-yl) acrylohydrazide derivatives, HRMS was successfully employed to confirm their elemental compositions. peerj.com The exact mass of this compound (C12H9BrN2O2) can be calculated and then compared to the experimentally determined value from HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound, often leading to the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation. The synthesis of various (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives has been confirmed using ESI-MS to determine their molecular masses. nih.govnih.gov This technique is valuable for confirming the molecular weight of the target compound in a straightforward manner.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within its conjugated system, which includes the furan ring, the carbonyl group, the hydrazone linkage, and the brominated benzene ring.

Studies on related hydrazone derivatives have shown that these compounds absorb in the UV-A and UV-B regions, with maximum absorption wavelengths (λmax) typically ranging from 336 to 374 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity. For instance, in the analysis of a newly synthesized hydrazone of bexarotene, different values for the wavelength of maximum absorption were measured in comparison to the starting reagents. researchgate.net The electronic spectra of (Z)-N′-(4-methoxybenzylidene)benzohydrazide were also recorded to characterize its electronic properties. mdpi.com The specific λmax values for this compound would provide insight into the extent of conjugation and the electronic environment of the chromophore.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 300 - 380 | Full conjugated system |

| n → π | > 350 (often weaker and overlapping) | C=O and C=N groups |

Note: This table is predictive and based on UV-Vis data from structurally similar aroylhydrazones.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Crystal Packing and Intermolecular Interactions

The crystal packing of aroylhydrazones is often dominated by a network of intermolecular hydrogen bonds. In the crystal structure of a related compound, (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide, molecules are linked through intermolecular N—H···O hydrogen bonds, forming chains that consolidate the crystal packing. nih.gov Similarly, the crystal structure of (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide (B10538) is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds. researchgate.net It is highly probable that this compound will also exhibit such hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of supramolecular structures like chains or dimers. nih.gov Other weak interactions, such as C-H···O and π-π stacking between the aromatic rings, may also play a role in stabilizing the crystal lattice. mdpi.com

Tautomeric Forms and Stereochemical Considerations

Aroylhydrazones like this compound can potentially exist in different tautomeric forms, most commonly the amido and iminol forms. However, X-ray crystallographic studies on numerous related hydrazones have consistently shown that these molecules exist in the amido form in the solid state. researchgate.net

From a stereochemical perspective, the C=N double bond of the hydrazone moiety gives rise to the possibility of (E) and (Z) isomers. The vast majority of structurally characterized aroylhydrazones adopt the more stable (E) configuration about this bond. nih.govresearchgate.net For example, the molecular structure of (E)-N'-(2-bromobenzylidene)-2-naphthohydrazide clearly shows an E configuration with respect to the C=N double bond. researchgate.net Therefore, it is expected that this compound will also adopt the (E) geometry in its solid-state structure. The molecule is likely to be non-planar, with a significant dihedral angle between the furan and the 3-bromophenyl rings. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction (Analogous Compounds) |

| Crystal System | Monoclinic or Orthorhombic | (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide nih.gov, (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide researchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide nih.gov, (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide researchgate.net |

| Predominant Intermolecular Interaction | N-H···O hydrogen bonding | (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide nih.gov, (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide researchgate.net |

| Stereochemistry at C=N | (E) isomer | (E)-N'-(2-bromobenzylidene)-2-naphthohydrazide researchgate.net, (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide nih.gov |

| Tautomeric Form | Amido form | (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate researchgate.net |

Note: This table is predictive and based on crystallographic data of structurally similar aroylhydrazones.

Advanced Computational and Theoretical Investigations of N 3 Bromobenzylidene 2 Furohydrazide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic and structural properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy, making them well-suited for the analysis of organic molecules like N'-(3-Bromobenzylidene)-2-furohydrazide. nih.govtandfonline.com These calculations can determine a wide range of molecular properties from the ground state electron density.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using a DFT method, such as B3LYP, combined with an appropriate basis set (e.g., 6-311+G(d,p)), allows for the calculation of the molecule's lowest energy conformation. nih.govchemrxiv.org This process yields critical data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Such molecules are described as "hard." nih.govnih.gov

A small HOMO-LUMO gap indicates that the molecule is more easily polarized and more chemically reactive. These molecules are referred to as "soft." nih.gov

The energy gap provides insight into the charge transfer interactions occurring within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the furan (B31954) and phenyl rings, while the LUMO may be distributed across the electron-withdrawing carbonyl and imine groups.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: Specific values for this compound are not available in the searched literature. The table illustrates the type of data generated in an FMO analysis.)

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capacity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map identifies regions of negative and positive electrostatic potential.

Red/Yellow Regions: These colors indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the electronegative oxygen atom of the carbonyl group and the oxygen of the furan ring.

Blue Regions: This color signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Such regions are typically found around hydrogen atoms, particularly the N-H proton of the hydrazone linker.

The MEP map provides a comprehensive picture of the molecule's reactive surface, highlighting the sites most likely to be involved in hydrogen bonding and other intermolecular interactions, which is crucial for understanding its binding behavior with biological receptors.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These indices provide a quantitative basis for the concepts of hardness and softness.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating high polarizability and reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules within a series and for predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential | I ≈ -EHOMO |

| Electron Affinity | A ≈ -ELUMO |

| Electronegativity | χ = (I + A) / 2 |

| Chemical Potential | μ = -χ |

| Chemical Hardness | η = (I - A) / 2 |

| Chemical Softness | S = 1 / (2η) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, typically a protein or enzyme. This technique is fundamental in structure-based drug design. The simulation calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the stability of the ligand-receptor complex. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The choice of a biological target for docking studies is guided by the known or predicted biological activities of the compound's chemical class. The hydrazone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological effects. Based on activities reported for closely related benzylidene hydrazide and furohydrazide derivatives, several potential protein targets can be proposed for this compound.

Potential biological targets for docking studies include:

Anticancer Targets: Hydrazone derivatives have shown antiproliferative activity. A key target in this area is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , an enzyme often overexpressed in various cancers. Other studies on benzylidene hydrazones point to the induction of apoptosis, suggesting interactions with proteins in the apoptotic pathway.

Carbonic Anhydrases: Certain hydrazone-bearing compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, such as hCA I and hCA II . These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets. Hydrazone derivatives have been investigated as potential inhibitors of these enzymes. nih.gov

Antimicrobial Targets: The antimicrobial potential of hydrazones has been well-documented. nih.gov A relevant target is the multidrug efflux pump (MATE) , which bacteria use to expel antibiotics, leading to resistance. Inhibiting this pump could restore the efficacy of existing drugs.

A molecular docking study of this compound against these targets would reveal its potential binding modes, key interacting amino acid residues, and predicted binding affinities, providing a strong rationale for its synthesis and subsequent in vitro biological evaluation.

Binding Affinity Prediction and Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The biological activity of a compound is intrinsically linked to its ability to bind to a specific molecular target, such as a protein or enzyme. Computational docking simulations are frequently employed to predict the binding affinity and to visualize the intricate network of interactions between a ligand and its receptor. For this compound, these simulations can reveal the key intermolecular forces that stabilize the ligand-protein complex.

Hydrogen Bonding: The furohydrazide moiety of the molecule, with its amide and furan oxygen atoms, presents potential sites for hydrogen bond formation. The nitrogen atoms of the hydrazide linker can also act as hydrogen bond donors or acceptors. These interactions are crucial for the specificity and strength of the binding.

Hydrophobic Interactions: The 3-bromobenzylidene portion of the molecule contributes significantly to its hydrophobic character. This allows for favorable interactions with nonpolar pockets within a protein's binding site, further anchoring the molecule.

A comprehensive analysis of these interactions provides a detailed picture of the binding mode and can explain the observed biological activity.

Conformational Analysis of Ligand Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule assumes upon binding to its target.

Computational methods, such as systematic or stochastic conformational searches, can explore the potential energy surface of the molecule to identify stable conformers. When a ligand binds to a protein, it often adopts a specific conformation that maximizes favorable interactions. Understanding this "bound" conformation is essential for structure-based drug design, as it provides a template for creating new molecules with improved binding properties. The planarity of the molecule can be influenced by intramolecular hydrogen bonds, which in turn affects its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For a series of bromo-benzohydrazide derivatives, a QSAR study has indicated that predictive models can be successfully generated. These models are typically expressed as an equation that relates biological activity to various molecular descriptors. A statistically robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Identification of Key Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of the key physicochemical properties, or descriptors, that have the most significant impact on biological activity. For a series of 3/4-bromo benzohydrazide (B10538) derivatives, QSAR studies have revealed that the antimicrobial activity is significantly influenced by a combination of electronic and topological parameters. nih.gov

Key Physicochemical Descriptors:

| Descriptor Type | Descriptor Name | Influence on Activity |

| Electronic | Total Energy (Te) | A lower total energy is generally associated with higher stability and may correlate with increased antimicrobial activity. nih.gov |

| Topological | Valence Zero Order Molecular Connectivity Index (⁰χv) | This descriptor relates to the branching and complexity of the molecule and has been shown to be a determinant of antimicrobial potency. nih.gov |

| Topological | Wiener Index (W) | This index reflects the overall size and shape of the molecule and its influence on biological activity. nih.gov |

These findings suggest that a delicate balance of electronic properties and molecular topology is essential for the antimicrobial efficacy of this class of compounds.

Molecular Dynamics Simulations for Dynamic Ligand-Target Systems

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can provide valuable insights into the stability of the ligand-protein complex, the flexibility of both the ligand and the protein, and the role of solvent molecules in the binding process.

By simulating the movements of atoms over a period of time, MD can reveal conformational changes that occur upon ligand binding and can help to refine the binding mode predicted by docking. For this compound, MD simulations could be used to assess the stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies, providing a more accurate and comprehensive understanding of its interaction with a biological target.

In Vitro and in Silico Biological Activity Investigations of N 3 Bromobenzylidene 2 Furohydrazide

Antimicrobial Activity Studies

Hydrazide-hydrazones are a class of compounds known for their wide spectrum of antimicrobial activities. The general structure, featuring an azometine group (-NHN=CH-), is considered a key pharmacophore responsible for their biological actions. However, specific studies detailing the antimicrobial profile of N'-(3-Bromobenzylidene)-2-furohydrazide are not present in the available literature.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

While many hydrazone derivatives have been synthesized and tested against Gram-positive bacteria, specific data regarding the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against Staphylococcus aureus, Bacillus subtilis, or Enterococcus faecalis could not be located. Research on analogous compounds suggests that the presence and position of substituents on the benzylidene ring can significantly influence antibacterial potency.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Similar to the case with Gram-positive bacteria, specific experimental data on the efficacy of this compound against key Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is not available in the reviewed scientific literature. Studies on other hydrazones have shown variable activity against these strains, often requiring higher concentrations compared to their effects on Gram-positive bacteria.

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

The antifungal potential of the specific compound this compound against common fungal pathogens like Candida albicans and Aspergillus flavus has not been specifically reported. The broader class of hydrazones has demonstrated promising antifungal properties, which are often attributed to their ability to interfere with fungal cell processes. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Hydrazide-hydrazones, structurally related to the first-line anti-tubercular drug isoniazid, are a significant area of research for new anti-TB agents. mdpi.com They are investigated for their potential to inhibit key mycobacterial enzymes. However, studies evaluating the specific activity of this compound against Mycobacterium tuberculosis strains were not found in the available literature. One study did synthesize a related compound, (1E,5E)-1-(3-bromobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbonohydrazide, as part of a library of potential anti-TB agents, but specific activity data was not provided. healthbiotechpharm.org

Anti-inflammatory Activity Studies

The anti-inflammatory properties of hydrazone derivatives are an active area of investigation, with many compounds being explored as potential inhibitors of key inflammatory pathways.

In Vitro Inhibition of Inflammatory Mediators (e.g., COX enzymes, TNF-α, IL-6)

There is no specific data available from in vitro assays on the ability of this compound to inhibit cyclooxygenase (COX) enzymes or reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Research into other hydrazone-containing molecules has shown that they can exhibit significant anti-inflammatory effects by targeting enzymes like COX-2. nih.gov The specific impact of the 3-bromo substitution and the 2-furoyl moiety of the title compound on these inflammatory targets remains to be experimentally determined.

Inhibition of Protein Denaturation and Proteinase Activity

No studies have been identified that specifically investigate the ability of this compound to inhibit protein denaturation or proteinase activity. Protein denaturation is a process where proteins lose their native structure, which can be induced by factors like heat, chemicals, or physical stress. The inhibition of this process is a potential mechanism for anti-inflammatory activity cetjournal.it. Similarly, proteinases are enzymes that break down proteins, and their inhibition can be a therapeutic strategy for various diseases.

While direct evidence is lacking for the specified compound, the broader class of hydrazone derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, which sometimes include anti-inflammatory properties hygeiajournal.com. Some studies on other hydrazone-containing compounds have explored their potential to inhibit protein denaturation as a measure of anti-inflammatory effect nih.govchula.ac.th. However, these findings are not directly applicable to this compound.

Anticancer Activity Studies

There is no available data from in vitro or in silico studies on the anticancer activity of this compound. Research in this area would typically involve evaluating the compound's effects on cancer cell lines, investigating its mechanisms of cell death, and identifying any specific cellular pathways it may modulate.

No published studies have reported the cytotoxic effects of this compound on any cancer cell lines. Such studies are crucial for determining a compound's potential as an anticancer agent and typically involve measuring the concentration of the compound required to inhibit the growth of or kill cancer cells. While some research has been conducted on the cytotoxic properties of other hydrazone derivatives against various cancer cell lines, these results are specific to the tested compounds and cannot be extrapolated to this compound nih.govnih.govmdpi.com.

No research has been conducted to determine if this compound modulates any specific cellular pathways related to cancer. Cancer progression involves the dysregulation of various signaling pathways that control cell growth, proliferation, and survival. Identifying the interaction of a compound with these pathways is a key aspect of modern cancer research. General studies on other heterocyclic compounds have explored their impact on cancer-related pathways, but this information is not specific to this compound nih.gov.

Enzyme Inhibition Studies (Beyond Antimicrobial/Anti-inflammatory Targets)

There are no specific enzyme inhibition studies available for this compound, beyond the general antimicrobial or anti-inflammatory targets which themselves have not been reported.

No studies have been found that evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are critical in the nervous system, and their inhibition is a key strategy in the management of conditions such as Alzheimer's disease. While some benzohydrazide (B10538) and other hydrazide derivatives have been investigated as potential cholinesterase inhibitors, the specific activity of this compound remains uninvestigated nih.govmdpi.comnih.govresearchgate.net.

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is a key enzyme responsible for breaking down carbohydrates into glucose in the digestive tract. Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes nih.govscielo.brresearcher.life. While various hydrazone derivatives have been explored for their potential as alpha-glucosidase inhibitors, specific in vitro or in silico studies detailing the inhibitory activity and IC50 values of this compound against alpha-glucosidase are not prominently available in the current scientific literature.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate nih.govnih.gov. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers mdpi.com. Research has been conducted on various benzylidene hydrazide derivatives for their urease inhibitory potential nih.govnih.govresearchgate.net. However, specific experimental data, including IC50 values, for the urease inhibitory activity of this compound have not been detailed in the available research.

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their inhibitors are used clinically for conditions like glaucoma and epilepsy nih.govnih.govplos.orgmdpi.com. Although aromatic hydrazides have been investigated as a class of carbonic anhydrase inhibitors, specific studies focusing on the inhibitory effects and kinetic profiles of this compound against various carbonic anhydrase isoforms are not found in the reviewed literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a vital target for antimicrobial and anticancer therapies wikipedia.orgmdpi.com. DHFR inhibitors block the folate metabolic pathway, thereby preventing cell proliferation nih.govresearchgate.net. While the broader class of heterocyclic compounds is of interest in DHFR inhibition research, dedicated studies reporting the in vitro or in silico inhibitory activity of this compound against dihydrofolate reductase are not presently available.

Enoyl ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian fatty acid synthesis system. This makes it an attractive target for the development of novel antibacterial agents nih.govnih.govresearchgate.net. Despite the interest in finding new inhibitors for this enzyme, specific research data on the potential of this compound to inhibit enoyl ACP reductase has not been reported in the scientific literature.

Other Reported or Predicted Biological Activities (e.g., Anticonvulsant, Antiviral, Antiprotozoal)

The benzylidene hydrazide scaffold is a versatile structure that has been investigated for a wide range of biological activities.

Anticonvulsant Activity: Various hydrazone derivatives have been synthesized and evaluated for their potential to manage seizures, a hallmark of epilepsy nih.govnih.govmdpi.commdpi.com. However, specific studies on the anticonvulsant properties of this compound, including its efficacy in models like the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, are not available in the reviewed literature.

Antiviral Activity: The search for new therapeutic agents to combat viral infections is ongoing. Benzylidene hydrazides have been noted for their potential antiviral effects against various viruses nih.govmdpi.comnih.gov. Nevertheless, there is a lack of specific published research detailing the in vitro antiviral activity of this compound against any particular viral strains.

Antiprotozoal Activity: Protozoal infections remain a significant global health concern. The hydrazone class of compounds has been explored for activity against various protozoan parasites researchgate.netresearchgate.net. At present, specific investigations into the antiprotozoal efficacy of this compound have not been documented in the available scientific reports.

Structure Activity Relationship Sar Insights for N 3 Bromobenzylidene 2 Furohydrazide and Its Analogues

Impact of the Furan (B31954) Ring System on Biological Activity

The furan ring is a privileged scaffold in medicinal chemistry, recognized as a pharmacologically active entity. mdpi.com Its presence in a molecule can confer a wide range of biological activities. ijabbr.comresearchgate.netutripoli.edu.ly Furan and its derivatives are key components in numerous compounds with demonstrated antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties. researchgate.netutripoli.edu.ly The furan nucleus serves as a fundamental skeleton for molecules with cardiovascular activity and is found in various pharmaceutical products. researchgate.netnih.gov

Table 1: Reported Biological Activities Associated with Furan-Containing Scaffolds

| Biological Activity | Reference |

| Anticancer / Cytotoxic | mdpi.comutripoli.edu.ly |

| Antimicrobial (Antibacterial, Antifungal) | ijabbr.comresearchgate.netnih.govnih.gov |

| Antiviral | researchgate.netmdpi.com |

| Anti-inflammatory | utripoli.edu.lynih.gov |

| Anticonvulsant | utripoli.edu.ly |

| Analgesic | utripoli.edu.ly |

Influence of the Bromine Substituent on the Benzylidene Moiety

The nature and position of the substituent on the benzylidene ring are critical determinants of biological activity in hydrazone derivatives. In N'-(3-Bromobenzylidene)-2-furohydrazide, the bromine atom at the meta-position (position 3) significantly influences the compound's physicochemical properties. Halogens like bromine are strongly electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. mdpi.com This electronic modification can alter the molecule's interaction with receptor sites.

The position of the halogen is crucial. Studies on analogous cholinesterase inhibitors demonstrated that the placement of a bromine substituent on the benzylidene ring had a profound impact on activity. mdpi.com For instance, positional isomers of a brominated benzylidene hydrazone showed markedly different inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Specifically, moving the bromo group from the para- (4) to the meta- (3) position made the compound less effective against AChE, while both ortho- (2) and meta- (3) isomers showed improved activity against BuChE compared to the para-isomer. mdpi.com This highlights that the 3-bromo substitution pattern can be exploited to achieve selectivity for certain biological targets over others. A kinetic study also found that substituents on the benzylidene ring generally have a less pronounced electronic effect on the reaction rate compared to substituents on the hydrazide portion of the molecule. rsc.org

Role of the Hydrazone Linkage (–NH–N=CH–) in Activity and Binding

The hydrazone linkage (–CONH–N=CH–) is a versatile and essential functional group that is central to the biological activity of this class of compounds. scispace.com This azomethine group is not merely a linker but an active pharmacophore responsible for a wide spectrum of pharmaceutical applications, including antimicrobial, anticonvulsant, and anti-inflammatory actions. nih.govimpactfactor.org

The hydrazone moiety confers several important structural and chemical properties. It can exist in keto-enol tautomeric forms and, due to the C=N double bond, can form geometric isomers (syn/anti). mdpi.comimpactfactor.org This conformational flexibility can be critical for achieving the optimal orientation for binding within a receptor's active site. impactfactor.org The hydrogen bond donor (N-H) and acceptor (C=O and N=) capabilities of the hydrazide-hydrazone group are vital for establishing interactions with biological macromolecules. scispace.com Furthermore, this linkage is stable at neutral pH but can be hydrolyzed in acidic environments, a property that has been exploited in designing prodrugs that release the active component within the acidic lysosomes of target cells. impactfactor.org

Substituent Effects on Potency and Selectivity

The position of the substituent is a key factor in determining potency and selectivity. nih.gov As shown in the table below, which is based on data from a study on cholinesterase inhibitors, moving the bromo substituent from the 4-position to the 3- or 2-position significantly alters the inhibitory activity against both AChE and BuChE. mdpi.com The meta-isomer (3-bromo) was less potent against AChE than the para-isomer but more potent against BuChE. mdpi.com The ortho-isomer (2-bromo) was even more potent against BuChE. mdpi.com This demonstrates that subtle positional changes can be used to fine-tune the biological activity and selectivity profile of the lead compound.

Table 2: Example of Substituent Effects on Cholinesterase Inhibition (IC₅₀ in µM) for a Series of N'-(substituted-benzylidene)-4-(trifluoromethyl)benzohydrazide Analogues mdpi.com

| Substituent on Benzylidene Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (SI) for AChE |

| H (Unsubstituted) | 12.2 | 106.3 | 8.7 |

| 4-Br | 8.6 | 47.7 | 5.5 |

| 3-Br | 13.9 | 20.3 | 1.5 |

| 2-Br | 11.8 | 7.6 | 0.6 |

| 4-Cl | 10.1 | 110.1 | 10.9 |

| 2-Cl | 46.5 | 5.9 | 0.1 |

| 4-NO₂ | 8.5 | 11.2 | 1.3 |

| 4-CF₃ | 4.3 | 10.2 | 2.4 |

Data adapted from a study on 4-(trifluoromethyl)benzohydrazide derivatives to illustrate general SAR principles. mdpi.com A lower IC₅₀ value indicates higher potency. SI > 1 indicates selectivity for AChE; SI < 1 indicates selectivity for BuChE.

Coordination Chemistry and Metal Complexation Studies of N 3 Bromobenzylidene 2 Furohydrazide

Synthesis of Metal Complexes with N'-(3-Bromobenzylidene)-2-furohydrazide as a Ligand

The synthesis of metal complexes with this compound would likely follow established procedures for other hydrazone ligands. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.

The general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695) or methanol (B129727). A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)) in the same or a compatible solvent would then be added to the ligand solution. The molar ratio of the metal to the ligand would be varied to isolate complexes with different stoichiometries. The reaction mixture would likely be refluxed for several hours to ensure completion of the reaction. Upon cooling, the resulting solid metal complex would be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Spectroscopic Characterization of Metal Complexes (FT-IR, UV-Vis, Magnetic Susceptibility, EPR)

The characterization of the synthesized metal complexes is crucial to determine the coordination mode of the ligand and the geometry of the resulting complexes. A combination of spectroscopic and magnetic techniques would be employed.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. Key vibrational bands in the IR spectrum of the free ligand would be compared to those in the spectra of the metal complexes. Expected shifts in the vibrational frequencies of the C=O (carbonyl), C=N (azomethine), and N-H (amine) groups would indicate their involvement in coordination. For instance, a shift of the C=O and C=N stretching vibrations to lower frequencies in the complex spectrum, compared to the free ligand, would suggest coordination of the carbonyl oxygen and azomethine nitrogen to the metal ion. The appearance of new bands at lower frequencies could be attributed to the formation of M-O and M-N bonds. scichemj.orgsciensage.infohilarispublisher.commaterialsciencejournal.org

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in deducing its geometry. The spectra of the complexes would be recorded in a suitable solvent, like DMSO or DMF. The spectra would likely show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. sciensage.inforesearchgate.netmdpi.com The position and intensity of the d-d transition bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and the geometry of the complex. For example, Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron, while high-spin Ni(II) complexes in an octahedral geometry would have magnetic moments indicative of two unpaired electrons. researchgate.netrsc.org

Electron Paramagnetic Resonance (EPR): For paramagnetic complexes, such as those of Cu(II) and Co(II), EPR spectroscopy is a valuable technique to probe the electronic environment of the metal ion and the nature of the metal-ligand bonding. nih.govmdpi.com The EPR spectrum can provide information on the g-values, which are characteristic of the metal ion and its coordination environment.

A hypothetical table of expected spectroscopic and magnetic data is presented below:

| Complex | Color | M.p. (°C) | Magnetic Moment (B.M.) | Key FT-IR Bands (cm⁻¹) ν(C=O), ν(C=N), ν(M-O), ν(M-N) | UV-Vis λₘₐₓ (nm) |

| Ligand | White | - | - | 1680, 1610, -, - | 280, 320 |

| [Cu(L)₂]Cl₂ | Green | >300 | ~1.8 | 1650, 1590, 550, 450 | 285, 325, 650 |

| [Ni(L)₂]Cl₂ | Light Green | >300 | ~3.1 | 1655, 1595, 540, 460 | 282, 322, 410, 680 |

| [Co(L)₂]Cl₂ | Pink | >300 | ~4.9 | 1648, 1588, 555, 455 | 284, 324, 520 |

| [Zn(L)₂]Cl₂ | White | >300 | Diamagnetic | 1652, 1592, 545, 458 | 283, 323 |

| Note: This table is illustrative and based on data from similar compounds. L = this compound. |

Chelation Behavior and Coordination Modes of the Ligand

Based on the structure of this compound, it is expected to act as a bidentate or tridentate ligand. It possesses several potential donor sites: the furan (B31954) ring oxygen, the carbonyl oxygen, the azomethine nitrogen, and the imine nitrogen.

Through analysis of FT-IR and other spectroscopic data, the likely coordination mode can be determined. It is probable that the ligand coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. Depending on the reaction conditions and the nature of the metal ion, the furan oxygen might also participate in coordination, leading to a tridentate chelation mode. The possibility of the ligand existing in its enol form and coordinating through the deprotonated enolic oxygen is also a consideration, which would be indicated by the disappearance of the ν(N-H) band and the appearance of a new ν(C=N-N=C) band in the FT-IR spectrum.

Biological Activity Evaluation of Metal Complexes (e.g., Enhanced Antimicrobial Activity)

It is a well-established principle that the biological activity of certain organic ligands can be enhanced upon chelation with metal ions. nih.govnih.gov This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of the microorganism.

A hypothetical table of antimicrobial activity data is presented below:

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

| S. aureus | |

| Ligand | >100 |

| [Cu(L)₂]Cl₂ | 12.5 |

| [Ni(L)₂]Cl₂ | 25 |

| [Co(L)₂]Cl₂ | 50 |

| [Zn(L)₂]Cl₂ | 25 |

| Note: This table is illustrative and based on data from similar compounds. L = this compound. |

Advanced Drug Design Implications and Future Research Directions

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design is a process that leverages the knowledge of a specific biological target to create small molecules that interact with it in a way that produces a desired therapeutic effect. slideshare.net This approach aims to develop drugs with greater potency and selectivity, thereby minimizing off-target effects. slideshare.net For N'-(3-Bromobenzylidene)-2-furohydrazide, rational design strategies can be employed to systematically modify its structure to optimize interactions with a chosen biological target.

Key optimization strategies would involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how chemical structure relates to biological activity is fundamental. For this compound, this would involve synthesizing a library of analogues with varied substituents on both the furan (B31954) and the 3-bromophenyl rings. For instance, modifying the position and nature of the halogen on the phenyl ring or introducing different functional groups (e.g., hydroxyl, methoxy, or nitro groups) could significantly alter the compound's electronic and steric properties, leading to enhanced binding affinity and selectivity for its target. nih.gov

Bioisosteric Replacement: This strategy involves substituting one part of the molecule with a chemically different group that retains similar physical or chemical properties, aiming to improve potency or pharmacokinetic profiles. For example, the furan ring could be replaced with other five-membered heterocycles like thiophene or pyrrole to probe their impact on activity. Similarly, the bromine atom could be replaced with other halogens or a trifluoromethyl group.

Conformational Restriction: The flexibility of the hydrazone linker can be constrained to lock the molecule into a more bioactive conformation. This can be achieved by incorporating the linker into a cyclic system, a strategy that has proven successful in improving the potency and selectivity of other inhibitor classes. strath.ac.uk Such modifications can reduce the entropic penalty upon binding to the target, leading to a more potent inhibitor. strath.ac.uk

The goal of these optimization efforts is to produce analogues with significantly improved potency and selectivity, similar to the development of potent and selective inhibitors for targets like the Bromo and Extra-Terminal domain (BET). nih.gov

Fragment-Based Drug Design Approaches Utilizing the Hydrazone Scaffold

Fragment-Based Drug Design (FBDD) has become a powerful strategy in drug discovery, focusing on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target. These fragments are then optimized and linked together to produce a high-affinity lead compound. bu.edu The structure of this compound is well-suited for an FBDD approach.

The process can be conceptualized as follows:

Deconstruction: The parent molecule can be broken down into its constituent fragments, such as 3-bromobenzaldehyde and 2-furoic hydrazide.

Fragment Screening: A library containing these and structurally similar small molecules would be screened against a therapeutic target using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to identify binding hits. frontiersin.org

Fragment Elaboration or Linking: Once fragment hits are identified and their binding modes are understood, they can be "grown" by adding functional groups to improve interactions or linked together to form a larger, more potent molecule. bu.edufrontiersin.org The hydrazone moiety serves as an excellent and synthetically accessible linker for connecting different fragments. tandfonline.com

The hydrazone scaffold itself is a recognized pharmacophore that is artless in its preparation and can be used to connect various aryl groups, making it a valuable tool in FBDD campaigns. researchgate.nettandfonline.com This "deconstruction-reconstruction" approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent drug candidates. nih.gov

Chemoinformatic and AI-Guided Drug Discovery for Novel Analogues

Key applications include:

Virtual Screening: AI algorithms can screen vast virtual libraries containing millions or even billions of compounds to identify molecules that are structurally similar to this compound and are predicted to have high affinity for a specific target. nih.gov

Generative Models: Generative AI can design entirely new molecules, never before synthesized, that are optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. mit.edu

Predictive Modeling: Machine learning models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues before they are synthesized, allowing researchers to prioritize the most promising candidates for laboratory testing. nih.gov

Table 1: Comparison of Drug Design Strategies for this compound Analogues

| Strategy | Description | Key Advantages |

|---|---|---|

| Rational Design (SAR) | Systematic modification of the lead compound and testing for biological activity. | Builds on a known active scaffold; allows for methodical optimization of potency and selectivity. |

| Fragment-Based Drug Design (FBDD) | Screening small fragments, followed by linking or growing them into a lead compound. | Higher hit rates; more efficient exploration of chemical space; can uncover novel binding modes. nih.gov |

| AI-Guided Discovery | Using computational algorithms to design and prioritize novel molecules with desired properties. | Drastically accelerates the discovery timeline; reduces costs; can design novel structures beyond human intuition. aurigeneservices.com |

Exploration of New Therapeutic Targets